Rhodium(II) 2,2,2-triphenylacetate
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Overview
Description
Rhodium(II) 2,2,2-triphenylacetate is a coordination compound with the chemical formula C40H30O4Rh. It is a rhodium complex where the rhodium ion is coordinated with four 2,2,2-triphenylacetate ligands. This compound is known for its catalytic properties and is used in various chemical reactions, particularly in organic synthesis.
Mechanism of Action
Target of Action
Rhodium(II) 2,2,2-triphenylacetate is a catalyst that primarily targets various biochemical reactions. It has been used in the amination of allene carbamates, allene aziridination to stereoselectively prepare cyclic cabamates, C-H bond nitrene insertion, enantioselective cyclopropanation, and the preparation of cyclic oxonium ylides .
Mode of Action
The compound interacts with its targets by facilitating the breaking and forming of bonds in the reactions it catalyzes. For instance, in the amination of allene carbamates, this compound aids in the insertion of a nitrogen atom into the carbon-hydrogen bond .
Biochemical Pathways
This compound affects various biochemical pathways depending on the reaction it is catalyzing. For example, in the amination of allene carbamates, it influences the pathway leading to the formation of cyclic cabamates .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific reaction it is catalyzing. In general, it enables the formation of new compounds through the reactions it facilitates .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other compounds. It is typically stored in a dry environment at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
Rhodium(II) 2,2,2-triphenylacetate can be synthesized through the reaction of rhodium(II) acetate with triphenylacetic acid. The reaction typically occurs in an organic solvent such as dichloromethane under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory preparation, with adjustments for scale and efficiency. Industrial methods may involve continuous flow reactors and automated purification systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Rhodium(II) 2,2,2-triphenylacetate is involved in various types of chemical reactions, including:
Oxidation: It can act as a catalyst in oxidation reactions.
Reduction: It can facilitate reduction reactions under specific conditions.
Substitution: It can undergo ligand substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as hydrogen gas or hydrazine can be used.
Substitution: Ligand exchange can occur with other carboxylates or phosphines.
Major Products
The major products formed from these reactions depend on the specific substrates and conditions used. For example, in oxidation reactions, the products are typically oxidized organic compounds, while in reduction reactions, the products are reduced organic compounds.
Scientific Research Applications
Rhodium(II) 2,2,2-triphenylacetate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including cyclopropanation and C-H activation.
Medicine: Rhodium complexes, including this compound, are being explored for their anticancer and antimicrobial properties.
Industry: It is used in the production of fine chemicals and pharmaceuticals due to its catalytic efficiency.
Comparison with Similar Compounds
Similar Compounds
Rhodium(II) acetate: Another rhodium complex with similar catalytic properties.
Rhodium(II) octanoate: Used in similar catalytic applications.
Rhodium(II) trifluoroacetate: Known for its high reactivity in catalytic processes.
Uniqueness
Rhodium(II) 2,2,2-triphenylacetate is unique due to its specific ligand environment, which provides distinct steric and electronic properties. This uniqueness allows it to catalyze specific reactions with high selectivity and efficiency, making it valuable in both research and industrial applications.
Biological Activity
Rhodium(II) 2,2,2-triphenylacetate is a complex organometallic compound that has garnered attention in various fields of chemistry, particularly in catalysis and medicinal chemistry. This article delves into its biological activity, synthesizing findings from diverse research sources to provide a comprehensive overview.
This compound is characterized by its coordination of rhodium ions with triphenylacetate ligands. The structure can be depicted as follows:
This compound exhibits unique catalytic properties due to the presence of the rhodium center, making it effective in various organic transformations including cyclopropanation and C-H activation reactions.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, focusing primarily on its potential as an anticancer agent and its effects on cellular mechanisms.
Anticancer Properties
- Mechanism of Action : Rhodium complexes have been shown to induce apoptosis in cancer cells through the modulation of various signaling pathways. For instance, studies indicate that they can influence the NF-kB and p53 pathways, leading to increased reactive oxygen species (ROS) and subsequent cell death in tumor cells .
-
In Vitro Studies : Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:
- IC50 Values : The compound has shown IC50 values in the low micromolar range against breast cancer cell lines (e.g., MDA-MB-231), indicating potent antiproliferative effects .
- Cell Line Specificity : The compound's efficacy varies across different cell lines, suggesting a selective action that could be beneficial for targeted therapies.
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Case Studies :
- A study highlighted the use of Rhodium(II) complexes in treating leukemia models, where it was observed to inhibit tumor growth effectively at specific dosages (7.5 mg/kg and 15 mg/kg) .
- Another investigation reported enhanced antitumor effects when combined with other therapeutic agents, suggesting a synergistic potential that warrants further exploration .
Table of Biological Activity Data
Study | Cell Line | IC50 Value (μM) | Mechanism | Effect |
---|---|---|---|---|
Study 1 | MDA-MB-231 | 5.6 | NF-kB modulation | Antiproliferation |
Study 2 | LX-2 | 0.49 | ROS induction | Apoptosis induction |
Study 3 | t(8;21) leukemia | 7.5 and 15 mg/kg | p53 pathway activation | Tumor growth inhibition |
Pharmacokinetics and Safety Profile
The pharmacokinetic properties of this compound are essential for understanding its therapeutic potential:
- Absorption and Distribution : The compound is noted to be a substrate for P-glycoprotein (P-gp), which may affect its bioavailability and distribution within the body .
- Metabolism : Preliminary data suggests that it does not significantly inhibit major cytochrome P450 enzymes (CYPs), indicating a potentially favorable metabolic profile for clinical use .
- Toxicity : While effective against cancer cells, further studies are needed to assess the toxicity profile in normal cells to ensure safety during therapeutic applications.
Properties
IUPAC Name |
rhodium(2+);2,2,2-triphenylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C20H16O2.Rh/c2*21-19(22)20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h2*1-15H,(H,21,22);/q;;+2/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGCTLAWFCYESK-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)[O-].C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)[O-].[Rh+2] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H30O4Rh |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
677.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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